2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol
CAS No.: 943742-31-2
Cat. No.: VC3413739
Molecular Formula: C10H13BrO2
Molecular Weight: 245.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943742-31-2 |
|---|---|
| Molecular Formula | C10H13BrO2 |
| Molecular Weight | 245.11 g/mol |
| IUPAC Name | 2-(4-bromo-2-ethoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C10H13BrO2/c1-2-13-10-7-9(11)4-3-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 |
| Standard InChI Key | MDGQANLLBAZNNV-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)Br)CCO |
| Canonical SMILES | CCOC1=C(C=CC(=C1)Br)CCO |
Introduction
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C₁₀H₁₃O₂Br and a molecular weight of 245.11 g/mol . It is classified as a building block in organic synthesis, often used in the development of various chemical and pharmaceutical compounds.
Synthesis and Applications
While specific synthesis methods for 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol are not detailed in the available literature, compounds with similar structures are typically synthesized through multi-step reactions involving bromination and etherification processes. These compounds are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biological and Chemical Activities
Although detailed biological activity data for 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol is limited, compounds with similar structures often exhibit interesting biological properties, such as antimicrobial and antioxidant activities, due to the presence of functional groups like bromine and ethoxy groups.
Comparison with Similar Compounds
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol shares structural similarities with other brominated phenyl compounds but lacks detailed studies on its specific biological activities. For comparison, compounds like 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL have been studied for their antimicrobial and antioxidant properties.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol | C₁₀H₁₃O₂Br | Ethoxy group at 2-position |
| 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL | Not specified | Amino group; methoxy at 3-position |
| (R)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol | C₉H₁₂BrNO₂ | Methoxy at 2-position; amino group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume